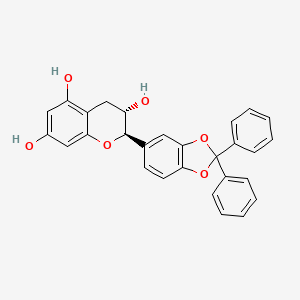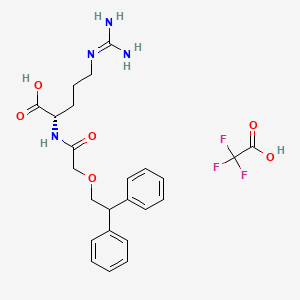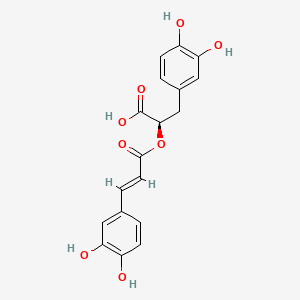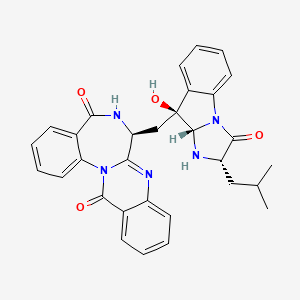
Asperlicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperlicin is a natural product that is produced by the fungus Aspergillus alliaceus. Asperlicin has been found to have several potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Asperlicin as a Cholecystokinin Antagonist
Asperlicin, isolated from the fungus Aspergillus alliaceus, is a notable nonpeptide cholecystokinin (CCK) antagonist. Its significant affinity for pancreatic, ileal, and gallbladder CCK receptors makes it 300 to 400 times more potent than proglumide, a standard agent in this class. This makes asperlicin a valuable tool for investigating the physiological and pharmacological actions of CCK (Chang et al., 1985).
Impact on Isolated Islets
Asperlicin has been shown to antagonize the stimulatory effects of cholecystokinin on isolated islets. In studies, it completely inhibited insulin release in response to CCK, supporting its role as a specific and potent antagonist of CCK's effects on islet tissue (Zawalich & Diaz, 1987).
Asperlicin in Acute Pancreatitis
In research on acute pancreatitis in rats, asperlicin, as a CCK receptor antagonist, was studied for its effects on the pathogenesis of the condition. The results indicated that endogenous CCK participates in the pathogenesis of acute hemorrhagic pancreatitis, and asperlicin could have potential therapeutic implications (Wisner & Renner, 1988).
Development of Asperlicin Analogs
Further research has focused on synthesizing asperlicin analogs with improved potency and water solubility for better physiological and pharmacological utility. Some of these analogs displayed greater potency than asperlicin itself on CCK receptors (Bock et al., 1986).
Biosynthesis and Assembly of Asperlicin
Studies also delve into the biosynthesis of asperlicin, revealing its formation from amino acids like tryptophan, anthranilate, and leucine. Understanding its biosynthesis pathway is crucial for the production and development of asperlicin analogs (Houck et al., 1988).
Propiedades
Número CAS |
93413-04-8 |
|---|---|
Nombre del producto |
Asperlicin |
Fórmula molecular |
C31H29N5O4 |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |
Clave InChI |
MGMRIOLWEROPJY-FPACPZPDSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES canónico |
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Sinónimos |
(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



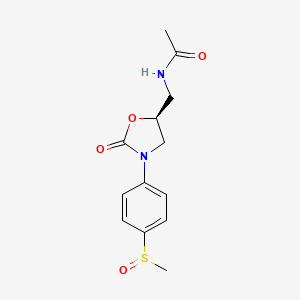
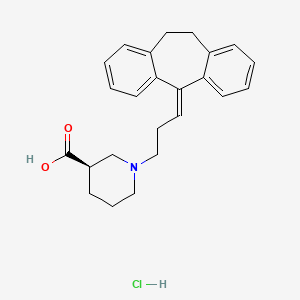
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
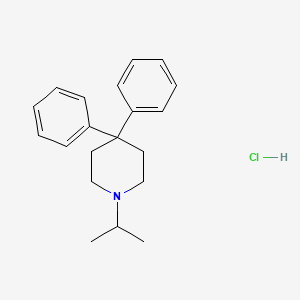
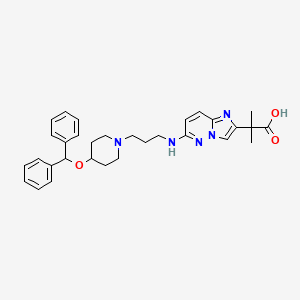
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
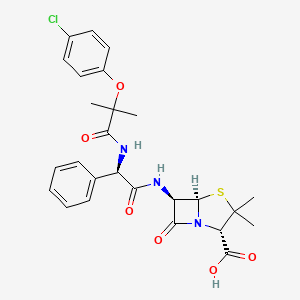
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
